REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([C:13]([F:16])([F:15])[F:14])[C:8](O)=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:19].O.C(#N)C.O>C(#N)C>[Cl:19][C:8]1[C:7]([C:13]([F:16])([F:15])[F:14])=[N:6][C:5]2[C:10]([N:9]=1)=[CH:11][C:2]([F:1])=[CH:3][CH:4]=2 |f:3.4|
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2N=C(C(=NC2=C1)O)C(F)(F)F
|
Name
|
|
Quantity
|
158.1 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
124 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N.O
|
Name
|
|
Quantity
|
104 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 10° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with 2:1 (v/v) water
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 50° C. for 14 h (24.7 g, 95% yield)
|
Duration
|
14 h
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC2=CC=C(C=C2N1)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |